(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

Catalog No.
S1913578
CAS No.
91453-04-2
M.F
C9H8O2
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)pr...

CAS Number

91453-04-2

Product Name

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

IUPAC Name

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

Molecular Formula

C9H8O2

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D

InChI Key

WBYWAXJHAXSJNI-UMENIHJVSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H]

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid is a deuterated derivative of trans-cinnamic acid, characterized by the presence of a pentadeuteriophenyl group. The compound features a prop-2-enoic acid backbone with deuterium atoms replacing hydrogen atoms in specific positions. This modification can significantly influence the compound's physical and chemical properties, making it valuable for various scientific studies.

  • Cinnamic acid may cause skin irritation and allergic reactions [].
  • Specific data for the deuterated form regarding safety and hazards is not readily available in scientific literature.

Note:

  • The information provided here is based on the well-established properties of cinnamic acid. Due to the specific deuteration pattern of 3-Phenyl-d5-2-propenoic acid-3-d1, some properties, especially spectroscopic data, might be different.
  • Further research is needed to explore the specific properties and applications of this isotopically labeled variant.

Isotope-Labeled Probe for Kinetic Isotope Effects (KIEs):

-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic Acid-β,2,3,4,5,6-d6, finds application in scientific research as an isotope-labeled probe for studying Kinetic Isotope Effects (KIEs). KIEs refer to the phenomenon where the rate of a chemical reaction changes upon isotopic substitution. By incorporating deuterium (d), a heavier isotope of hydrogen, into specific positions of the molecule, scientists can measure the KIE and gain insights into the reaction mechanism.

In the case of 3-Phenyl-d5-2-propenoic acid-3-d1, the deuterium atoms are present at two specific locations:

  • β-position (position 3): One deuterium atom replaces a hydrogen atom at the carbon atom adjacent to the carboxylic acid group (COOH). This deuterium substitution can reveal information about the breaking or formation of a bond involving this carbon during the reaction.
  • Phenyl ring (positions 2, 3, 4, 5, and 6): All five hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This uniform deuteration helps to minimize background noise from other hydrogens in the molecule and allows for a more focused study of the KIE at the β-position.

Here are some examples of how 3-Phenyl-d5-2-propenoic acid-3-d1 can be used to study KIEs:

  • Enzyme-catalyzed reactions: By using this isotopically labeled substrate, researchers can investigate the mechanism of enzymes that act on cinnamic acid derivatives. The KIE data can provide information about the specific steps in the enzyme reaction where bond breaking or formation occurs [].
  • Chemical synthesis pathways: Isotope labeling with 3-Phenyl-d5-2-propenoic acid-3-d1 can be used to elucidate the reaction mechanisms in organic synthesis processes involving cinnamic acid derivatives. The KIE data can help determine the rate-limiting step and optimize reaction conditions for efficiency [].

The primary reactions involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid typically include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrogenation: Undergoing hydrogenation to convert the double bond into a single bond.
  • Decarboxylation: Losing carbon dioxide under certain conditions to yield simpler compounds.

These reactions are mediated by enzymes in biological systems or can be catalyzed chemically in laboratory settings

Research indicates that compounds similar to (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid exhibit various biological activities. These may include:

  • Antioxidant properties: The ability to scavenge free radicals.
  • Anti-inflammatory effects: Potentially reducing inflammation through modulation of signaling pathways.
  • Antimicrobial activity: Inhibiting the growth of certain bacteria and fungi .

The specific biological activities of this compound have yet to be extensively studied but may align with those observed in its analogs.

The synthesis of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid can be achieved through several methods:

  • Deuterated Cinnamic Acid Synthesis:
    • Starting from deuterated phenylalanine or similar precursors.
    • Utilizing deuterated reagents during the synthesis process.
  • Cross-Coupling Reactions:
    • Employing palladium-catalyzed cross-coupling techniques to attach the pentadeuteriophenyl group to the prop-2-enoic acid backbone.
  • Chemical Modifications:
    • Modifying existing compounds through selective deuteration using deuterated solvents or reagents .

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid has potential applications in:

  • Pharmaceutical Research: As a tool in drug development and testing due to its unique isotopic labeling.
  • Metabolic Studies: Used in tracing studies to understand metabolic pathways involving phenolic compounds.
  • Analytical Chemistry: Serving as a standard or reference compound in mass spectrometry and NMR studies due to its distinct spectral properties .

Interaction studies involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid may focus on:

  • Protein-Ligand Interactions: Investigating how this compound interacts with various proteins and enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in different biological systems.

These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses

Similar compounds include:

  • Cinnamic Acid: The parent compound without deuteration; known for its antioxidant properties.
  • Trans-Cinnamic Acid Derivatives: Variants with different substituents that modify biological activity.
  • Phenylalanine Derivatives: Amino acids that share structural similarities and are involved in metabolic pathways.

Comparison Table

Compound NameKey FeaturesBiological Activity
Cinnamic AcidBaseline structureAntioxidant, anti-inflammatory
Trans-Cinnamic Acid DerivativesVarying substituentsDiverse biological activities
(E)-3-Deuterio-Cinnamic AcidDeuterated for isotopic studiesPotentially enhanced metabolic tracing

This comparison highlights how (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid stands out due to its isotopic labeling and specific structural modifications that may influence its reactivity and biological interactions uniquely.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid

Dates

Modify: 2024-04-15

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